molecular formula C17H13ClN4O2S B2665481 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1171242-54-8

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2665481
CAS No.: 1171242-54-8
M. Wt: 372.83
InChI Key: IMWKJETYZQLFCA-UHFFFAOYSA-N
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Description

The compound 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic organic molecule. It is characterized by the presence of multiple functional groups, including a pyrazole ring, an oxadiazole ring, and a thiophene ring. These structural features make it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting 3-chloro-4-ethoxyphenylhydrazine with an appropriate diketone under acidic or basic conditions.

    Formation of the oxadiazole ring: The pyrazole intermediate is then reacted with a thiophene carboxylic acid derivative in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiocyanates.

Scientific Research Applications

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase (COX) and tyrosine kinases, leading to anti-inflammatory and anticancer effects.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is useful in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
  • 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole

Uniqueness

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its electronic properties and biological activity

Properties

IUPAC Name

5-[5-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S/c1-2-23-13-6-5-10(8-12(13)18)15-11(9-19-21-15)17-20-16(22-24-17)14-4-3-7-25-14/h3-9H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWKJETYZQLFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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